molecular formula C7H6BrN3O B8720080 5-Bromo-7-methylimidazo[1,5-a]pyrazin-8(7h)-one

5-Bromo-7-methylimidazo[1,5-a]pyrazin-8(7h)-one

Cat. No.: B8720080
M. Wt: 228.05 g/mol
InChI Key: FJNTVUBILUHGPC-UHFFFAOYSA-N
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Description

5-Bromo-7-methylimidazo[1,5-a]pyrazin-8(7h)-one is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

5-bromo-7-methylimidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C7H6BrN3O/c1-10-3-6(8)11-4-9-2-5(11)7(10)12/h2-4H,1H3

InChI Key

FJNTVUBILUHGPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N2C=NC=C2C1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1-methylpyrazin-2-one (500.0 mg, 2.65 mmol) and (p-tolylsulfonyl)methyl isocyanide (573.0 mg, 2.94 mmol) in THF (4 mL) was added a suspension of NaH (235.0 mg, 5.9 mmol) in THF (2 mL) at 0° C. under N2. After stirring at 0° C. for 30 min, the mixture was stirred at 30° C. for another 1.5 h. The reaction mixture was quenched with H2O (20 mL) at 0° C., and extracted with EtOAc (30 mL×2). The organic phases were combined, washed with brine (30 mL), dried over Na2SO4, filtered and evaporated. The crude product was purified by column chromatography (PE:EA=1/1) to give the title compound (300.0 mg, 50%) as a light yellow solid. 1H NMR (CDCl3 400 MHz) δ 8.06 (d, J=4.4 Hz, 1H), 6.61 (s, 1H), 3.48 (s, 3H). LCMS (M+H)+ 228.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
50%

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